molecular formula C20H20N4O3 B14083153 N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14083153
M. Wt: 364.4 g/mol
InChI Key: YWESIIGCNIXUTF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with acetylamino and hydroxy-dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the acetylamino and hydroxy-dimethylphenyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetylamino group may produce an amine.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and physiological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylamino-4,5-dimethyl-phenyl)-acetamide
  • N-(4-acetylamino-phenyl)-2-phenoxy-acetamide
  • N-(3,5-dimethyl-phenyl)-2-phenyl-acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-11-8-16(19(26)9-12(11)2)17-10-18(24-23-17)20(27)22-15-6-4-14(5-7-15)21-13(3)25/h4-10,26H,1-3H3,(H,21,25)(H,22,27)(H,23,24)

InChI Key

YWESIIGCNIXUTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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